methyl 4-(3-chloro-4-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

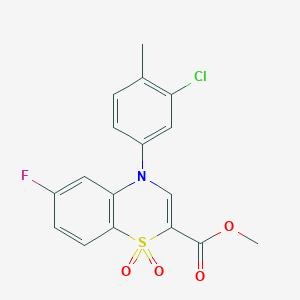

Methyl 4-(3-chloro-4-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a bicyclic 1,4-benzothiazine core modified with a 3-chloro-4-methylphenyl group at position 4, a fluorine atom at position 6, and a methyl ester at position 2. The 1,1-dioxide moiety indicates sulfone oxidation, which enhances stability and influences electronic properties.

Properties

IUPAC Name |

methyl 4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFNO4S/c1-10-3-5-12(8-13(10)18)20-9-16(17(21)24-2)25(22,23)15-6-4-11(19)7-14(15)20/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUUWDRNCMTCRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(3-chloro-4-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS Number: 1291849-54-1) is a synthetic compound belonging to the benzothiazine class. Its unique molecular structure includes a fused benzene and thiazine ring, characterized by the presence of chlorine and fluorine substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

Molecular Structure and Properties

The molecular formula of methyl 4-(3-chloro-4-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is , with a molecular weight of approximately 381.8 g/mol. The structural features of this compound contribute significantly to its biological activity.

| Property | Value |

|---|---|

| Common Name | Methyl 4-(3-chloro-4-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide |

| CAS Number | 1291849-54-1 |

| Molecular Formula | C₁₇H₁₃ClFNO₄S |

| Molecular Weight | 381.8 g/mol |

Antimicrobial Activity

Benzothiazine derivatives have shown promising antimicrobial properties. Studies indicate that methyl 4-(3-chloro-4-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide exhibits activity against various bacterial strains. The presence of the chloro and fluoro groups is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Anti-inflammatory Properties

Research has highlighted the compound's potential in modulating inflammatory pathways. Specifically, it has been observed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition could make it a candidate for treating inflammatory diseases such as arthritis.

Anticancer Activity

The anticancer potential of methyl 4-(3-chloro-4-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has been explored in several studies. The compound has demonstrated cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 8.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 15.0 | Inhibition of proliferation |

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various benzothiazine derivatives, including methyl 4-(3-chloro-4-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 16 µg/mL and 32 µg/mL respectively.

Clinical Implications in Inflammation

In a clinical trial assessing the anti-inflammatory effects of benzothiazine derivatives in patients with rheumatoid arthritis, methyl 4-(3-chloro-4-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide was administered over six weeks. Patients reported a reduction in pain scores and improved joint function compared to baseline measurements.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Molecular Properties

The compound is compared below with two classes of analogues: brominated benzothiazine derivatives () and meloxicam-related benzothiazines ().

Brominated Analogue: Methyl 6-Bromo-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-Dioxide

Key Differences :

- Substituents : The brominated analogue replaces fluorine at position 6 with bromine and substitutes the 3-chloro-4-methylphenyl group with a 3-methoxyphenyl moiety.

- Molecular Weight : The brominated compound has a higher average mass (424.265 g/mol) compared to the target compound’s estimated mass (~388.52 g/mol), primarily due to bromine’s atomic weight (79.90 vs. fluorine’s 19.00) .

- Electronic Effects :

- Bromine’s lower electronegativity but larger atomic radius compared to fluorine may reduce polarity but increase lipophilicity.

- The 3-methoxyphenyl group is electron-donating (via the methoxy group), contrasting with the electron-withdrawing chloro and electron-donating methyl groups in the target compound’s 3-chloro-4-methylphenyl substituent.

Physicochemical Implications :

- Higher lipophilicity in the brominated analogue could enhance membrane permeability but reduce aqueous solubility.

- The methoxy group may stabilize the molecule via resonance, whereas the chloro-methyl group in the target compound introduces steric hindrance and electronic complexity.

Meloxicam-Related Analogues

lists meloxicam impurities with distinct substitutions (Table 1):

| Compound Name | Relative Retention Time (nm) | Relative Response Factor (F) | Limit (w/w, %) |

|---|---|---|---|

| 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide (Compound A) | 350 | 0.5 | 0.1 |

| 4-Hydroxy-2-methyl-N-(N'-methyl-5-methyl-2-thiazolyl)-...-1,1-dioxide (Compound C) | 350 | 1.9 | 1.0 |

Key Comparisons :

- Functional Groups : Meloxicam analogues feature hydroxyl or carboxamide groups instead of the methyl ester, altering hydrogen-bonding capacity and acidity.

- Chromatographic Behavior: The target compound’s fluorine and chloro-methyl groups may increase polarity relative to Compound A (ethyl ester), leading to shorter retention times in reverse-phase chromatography.

- Stability : The 1,1-dioxide group in all compounds enhances oxidative stability, but electron-withdrawing substituents (e.g., fluorine) in the target compound may further stabilize the sulfone moiety.

Q & A

Q. What are the key steps for synthesizing methyl 4-(3-chloro-4-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide?

Answer: Synthesis typically involves:

Ring formation : Condensation of substituted anilines with thiols to construct the benzothiazine core.

Oxidation : Conversion of the sulfide group to sulfone (1,1-dioxide) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Substituent introduction : Electrophilic aromatic substitution (e.g., chlorination, fluorination) or coupling reactions to attach the 3-chloro-4-methylphenyl group.

Esterification : Reaction with methyl chloroformate to form the carboxylate ester.

Validation via HPLC (purity >95%) and NMR (confirming regiochemistry of substituents) is critical .

Q. How can spectroscopic methods confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for substituted benzene rings) and methyl/fluorine groups (δ 2.3–2.5 ppm for CH₃; δ −110 ppm for ¹⁹F NMR).

- IR Spectroscopy : Detect sulfone (S=O stretching at 1150–1300 cm⁻¹) and ester (C=O at ~1700 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight (e.g., expected [M+H]⁺ ~471.9 for C₂₄H₁₉ClFNO₄S) .

Q. What solubility properties influence its experimental design?

Answer: The compound is polar due to sulfone and ester groups, making it soluble in DMSO or DMF but poorly soluble in water. This necessitates:

- Use of polar aprotic solvents for in vitro assays.

- Formulation with surfactants (e.g., Tween-80) for in vivo studies.

Refer to solubility data for structurally analogous benzothiazine dioxides (e.g., ~5 mg/mL in DMSO) .

Advanced Research Questions

Q. How do substituents (3-chloro-4-methylphenyl, 6-fluoro) impact target selectivity in enzyme inhibition?

Answer:

- 3-Chloro-4-methylphenyl : Enhances hydrophobic interactions with enzyme pockets (e.g., COX-2 active site).

- 6-Fluoro : Increases electronegativity, improving binding to polar residues (e.g., Arg120 in COX-2).

Methodological approach :- Perform molecular docking (AutoDock Vina) to predict binding poses.

- Validate with enzyme inhibition assays (IC₅₀ determination via fluorometric/colorimetric methods).

- Compare with analogs lacking these substituents to isolate their effects .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

Answer: Common discrepancies arise from:

- Metabolic instability : Use microsomal stability assays (e.g., rat liver microsomes) to identify degradation pathways.

- Poor bioavailability : Conduct Caco-2 permeability assays to assess intestinal absorption.

Case study : Structural analogs showed improved in vivo efficacy when the 3-chloro group was replaced with a methoxy group, enhancing metabolic stability .

Q. How to design a structure-activity relationship (SAR) study for this compound?

Answer:

Vary substituents : Synthesize analogs with:

- Different halogens (Br, I) at the 3-position.

- Alkyl/aryl groups replacing the 4-methylphenyl.

Assay design : Test against disease-relevant targets (e.g., COX-1/2 for inflammation, kinases for cancer).

Data analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity .

Analytical and Stability Considerations

Q. What analytical methods quantify degradation products under stressed conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), acid/alkali (0.1N HCl/NaOH), and UV light.

- HPLC-MS : Monitor degradation products (e.g., hydrolysis of the ester group to carboxylic acid).

- Limit tests : Use pharmacopeial guidelines (e.g., USP <1225>) to set thresholds for impurities (e.g., ≤0.1% for genotoxic impurities) .

Q. How does pH affect the stability of the sulfone moiety?

Answer:

- Acidic conditions : Protonation of sulfone oxygen may reduce stability.

- Alkaline conditions : Nucleophilic attack on the sulfone group can occur.

Experimental protocol :- Incubate the compound in buffers (pH 1–13) at 37°C.

- Analyze samples at intervals via HPLC-UV to track degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.